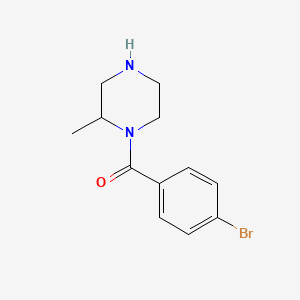
1-(4-Bromobenzoyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “1-(4-Bromobenzoyl)-2-methylpiperazine” are not detailed in the available resources .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the available resources .
Scientific Research Applications
Supramolecular Chemistry
- Hydrogen-Bonding Organic Salts Formation : Research involving 1-methylpiperazine, a compound related to 1-(4-Bromobenzoyl)-2-methylpiperazine, demonstrates its ability to form multi-component hydrogen-bonding salts with aromatic carboxylic acids. These salts exhibit robust hydrogen-bond interactions and weak interactions (C-H⋯O) that contribute to their three-dimensional supramolecular architectures. Such structures have implications for the development of novel materials with specific chemical and physical properties (Yang et al., 2015).
Organic Synthesis
- Synthesis of Aromatic Compounds : A study showcases the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, starting from 4-methylbenzoic acid. This process involves bromination and amination steps, highlighting the versatility of piperazine derivatives in organic synthesis and their potential in creating various chemically significant compounds (Lu Xiao-qin, 2010).
Pharmacology
Antibacterial and Antifungal Agents : Compounds synthesized from piperazine derivatives have been evaluated for their biological activities, showing promising antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Aziz‐ur‐Rehman et al., 2017).
Neurotropic and Psychotropic Agents : Research on compounds such as 10-(4-Methylpiperazino)dibenzo(b,f)thiepin indicates significant neuroleptic effects, showing potential for the development of new drugs to treat psychiatric and neurological disorders (I. Ueda et al., 1975).
Mechanism of Action
Target of Action
The primary target of 1-(4-Bromobenzoyl)-2-methylpiperazine is Lanosterol synthase . Lanosterol synthase is an enzyme that plays a crucial role in the biosynthesis of sterols in the human body.
Mode of Action
The compound interacts with its target, Lanosterol synthase, by inhibiting its activity . This interaction results in the disruption of sterol biosynthesis, leading to changes in the cellular functions that rely on these sterols.
Biochemical Pathways
The inhibition of Lanosterol synthase affects the sterol biosynthesis pathway . Sterols are essential components of cell membranes and precursors to other biologically important molecules. Disruption of this pathway can lead to significant downstream effects, including altered cell membrane properties and impaired production of molecules derived from sterols.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the disruption of sterol biosynthesis . This can lead to a wide range of effects, depending on the specific roles of sterols in the cells affected.
Safety and Hazards
Properties
IUPAC Name |
(4-bromophenyl)-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZXIONWUVDTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)
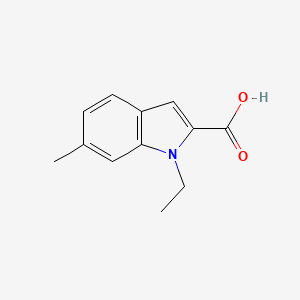
![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

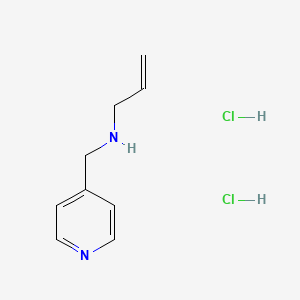
![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)
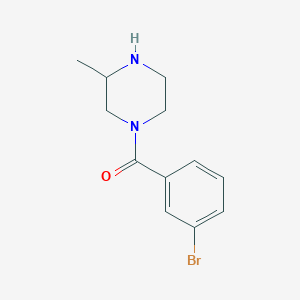
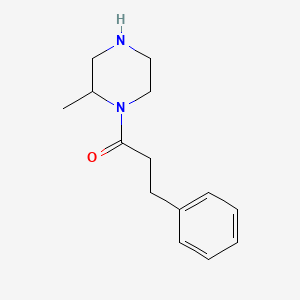
![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)
